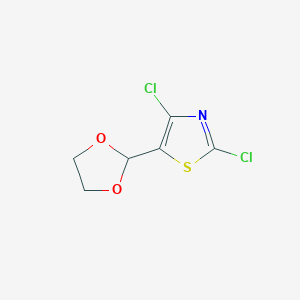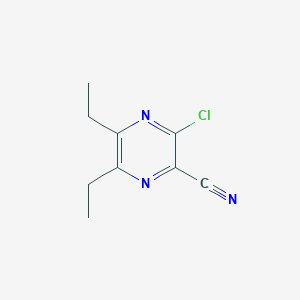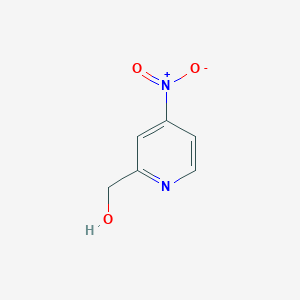
(4-Nitropyridin-2-yl)methanol
Overview
Description
“(4-Nitropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as “2-(Hydroxymethyl)-4-nitropyridine”, “(4-Nitro-pyridin-2-yl)-methanol”, and "(4-nitro-2-pyridinyl)methanol" .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular weight of “this compound” is 154.12 g/mol . The IUPAC name for this compound is “this compound” and its InChIKey is HFSUHEWRFBAVHH-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CN=C(C=C1N+[O-])CO .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 154.03784206 g/mol . The topological polar surface area of the compound is 78.9 Ų .Scientific Research Applications
Catalysis and Chemical Reactions
- A study demonstrated that a dinuclear Zn(II) complex, when reacting with certain phosphate compounds in methanol, facilitates cleavage and isomerization through a cyclic phosphate intermediate. This finding suggests potential applications in catalysis and understanding reaction mechanisms (Tsang et al., 2009).
Photocatalysis
- Research on photocatalysis showed that the presence of methanol, along with sodium sulfite, enhances the photocatalytic reduction of 4-nitrophenol to 4-aminophenol using a ZrO2–TiO2 photocatalyst. This indicates the role of methanol in improving photocatalytic processes (Guerrero-Araque et al., 2017).
Synthesis of Complexes and Compounds
- A study described the synthesis of 2-Amino-6-methoxy-3-nitropyridine from dichloro-nitropyridine, ammonium hydroxide, and methanol, highlighting a method relevant to organic synthesis and pharmaceutical research (Song Guo-qiang, 2008).
- Research on nickel complexes showed that certain N,O-type ligands, like (4,5-dihydro-4,4-dimethyloxazol-2-yl)methanol, can be synthesized and applied in the catalytic oligomerization of ethylene, suggesting a role in polymer chemistry and materials science (Kermagoret & Braunstein, 2008).
Material Science and Engineering
- In the field of material science, a study focused on the flexible sorption and transformation behavior in a microporous metal-organic framework, where methanol played a role in the structural changes of the framework. This suggests applications in gas storage and separation technologies (Cussen et al., 2002).
Electrochemistry
- Research on methanol oxidation in alkaline media using nickel as a catalyst demonstrated potential applications in fuel cell technology and green energy (Rahim et al., 2004).
Future Directions
The synthesis of substituted pyridines with diverse functional groups is an important area of research . There is a need for a robust method allowing the selective introduction of multiple functional groups . The development of such a method could provide a privileged pyridine scaffold containing biologically relevant molecules .
Mechanism of Action
Target of Action
Nitropyridine derivatives are known to be key intermediates in medicinal products .
Mode of Action
Nitropyridines are known to undergo various reactions, including electrophilic aromatic substitution . .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Nitropyridine derivatives have been used in the synthesis of potential antitumor agents .
Action Environment
The synthesis of nitropyridines has been optimized using continuous flow methodology to minimize the accumulation of highly energetic and potentially explosive nitration products .
properties
IUPAC Name |
(4-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUHEWRFBAVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563699 | |
| Record name | (4-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98197-88-7 | |
| Record name | (4-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)


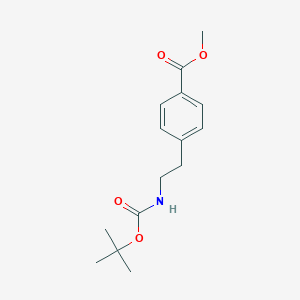
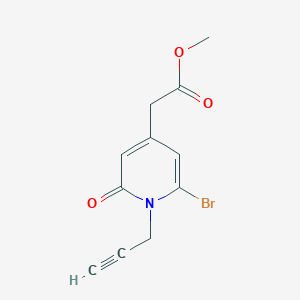
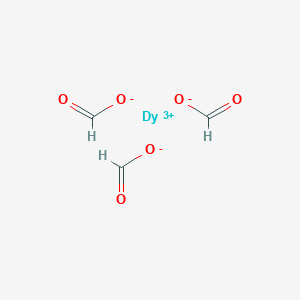
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
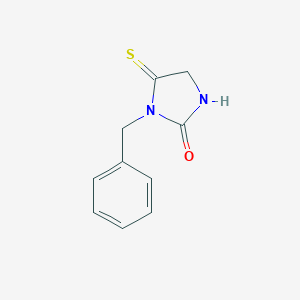
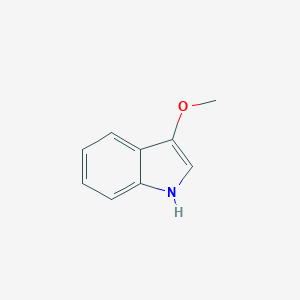
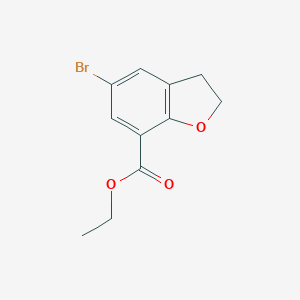

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
